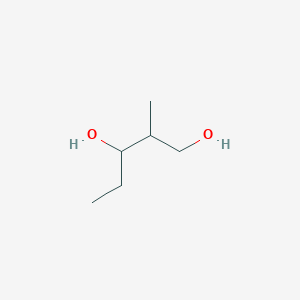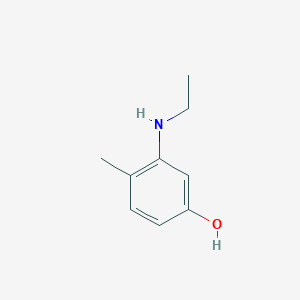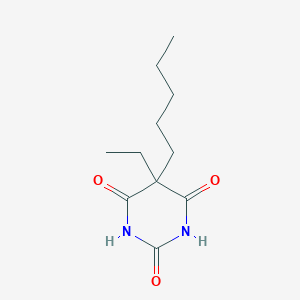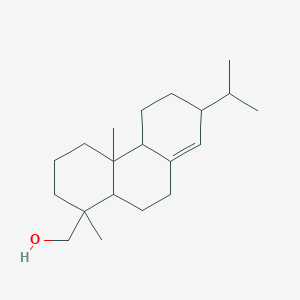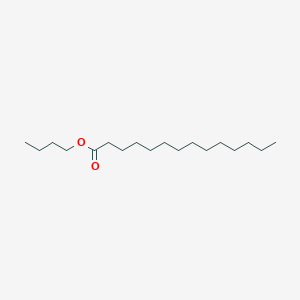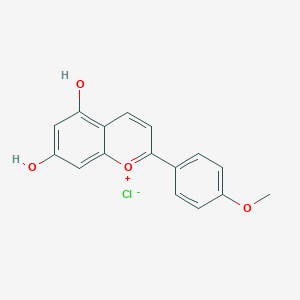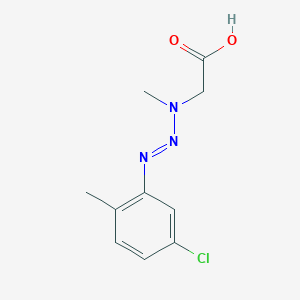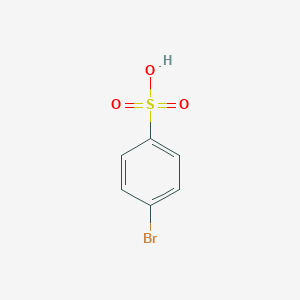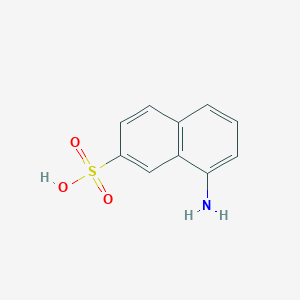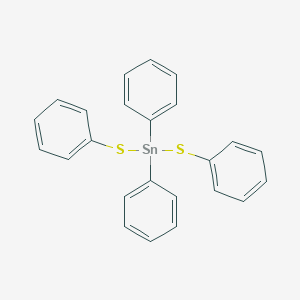
Stannane, bis(phenylthio)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, bis(phenylthio)diphenyl-, commonly known as Ph2Sn(SPh)2, is an organotin compound that has been widely used in various scientific research studies. It is a colorless crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. This compound has been extensively studied for its potential applications in the fields of organic synthesis, catalysis, and material science.
Mécanisme D'action
Ph2Sn(SPh)2 has been shown to exhibit unique properties due to the presence of the tin atom. The mechanism of action of Ph2Sn(SPh)2 involves the coordination of the tin atom with various functional groups present in the reactant molecules. This coordination results in the activation of the reactant molecule, which leads to the formation of the desired product.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ph2Sn(SPh)2 have been extensively studied in various animal models. It has been shown to exhibit low toxicity and has been used as a potential therapeutic agent for various diseases. However, further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Avantages Et Limitations Des Expériences En Laboratoire
Ph2Sn(SPh)2 has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research related to Ph2Sn(SPh)2. These include the development of new synthesis methods, the study of its potential applications in catalysis and material science, and the investigation of its potential therapeutic applications. Additionally, further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Conclusion:
In conclusion, Ph2Sn(SPh)2 is an organotin compound that has been extensively studied for its potential applications in various scientific research studies. It has been shown to exhibit unique properties and has been used as a reagent and catalyst in organic synthesis and material science. Further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Méthodes De Synthèse
Ph2Sn(SPh)2 can be synthesized using different methods, including the reaction of diphenyl disulfide with triphenyltin chloride, the reaction of diphenyl disulfide with triphenyltin hydride, and the reaction of diphenyl disulfide with diethyltin dichloride. Among these methods, the reaction of diphenyl disulfide with triphenyltin chloride is the most commonly used method for synthesizing Ph2Sn(SPh)2.
Applications De Recherche Scientifique
Ph2Sn(SPh)2 has been used in various scientific research studies due to its unique properties. It has been studied for its potential applications in organic synthesis, catalysis, and material science. In organic synthesis, Ph2Sn(SPh)2 has been used as a reagent for the synthesis of various organic compounds. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates, esters, and lactones. In material science, Ph2Sn(SPh)2 has been used as a precursor for the synthesis of various organotin polymers.
Propriétés
Numéro CAS |
1103-05-5 |
|---|---|
Nom du produit |
Stannane, bis(phenylthio)diphenyl- |
Formule moléculaire |
C24H20S2Sn |
Poids moléculaire |
491.3 g/mol |
Nom IUPAC |
diphenyl-bis(phenylsulfanyl)stannane |
InChI |
InChI=1S/2C6H6S.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-5,7H;2*1-5H;/q;;;;+2/p-2 |
Clé InChI |
MFQRPCOSHNBWQG-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[Sn+2]C2=CC=CC=C2 |
Autres numéros CAS |
1103-05-5 |
Synonymes |
Diphenylbis(phenylthio)stannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



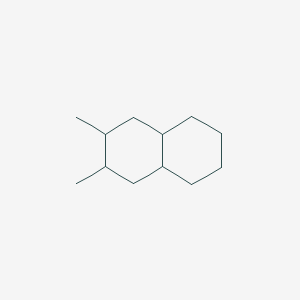
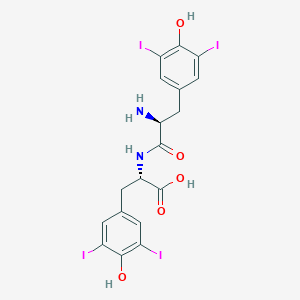
![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
